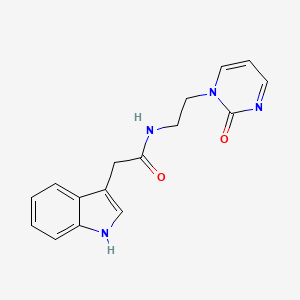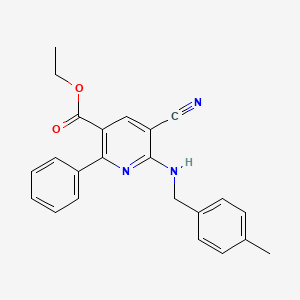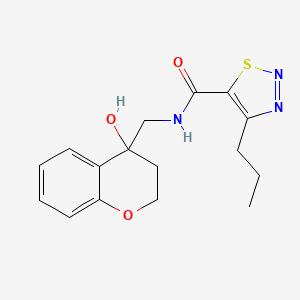
Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+) is a useful research compound. Its molecular formula is C20H16FeO2 and its molecular weight is 344.191. The purity is usually 95%.
BenchChem offers high-quality Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis via Tricarbonyliron Complexes
The protection of conjugated dienes through coordination to the tricarbonyliron fragment facilitates a multitude of applications in organic synthesis. Tricarbonyl(η4-1,3-diene)iron complexes serve as versatile starting materials for the synthesis of polyunsaturated natural products and biologically active compounds. For instance, iron-mediated cycloadditions enable the preparation of cyclopentadienones, which are useful for further cycloadditions, illustrating the potential of these complexes in constructing complex organic molecules (Knölker, 1999).
Photoluminescence Properties
Cyclopentadiene derivatives display solvent-dependent fluorescence emissions and exhibit aggregation-induced emission enhancement (AIEE) characteristics. The photoluminescent properties are significantly influenced by intermolecular interactions and the structure of the derivatives, demonstrating the potential of these compounds in material science and sensor technology (Zhang et al., 2013).
Thermochemistry and Combustion Modeling
Research into the thermochemistry of cyclopentadiene derivatives aims to understand their behavior in combustion processes. High-level ab initio quantum chemistry calculations provide insights into the gas-phase thermochemical properties of these derivatives, contributing to more accurate combustion models and the development of cleaner combustion technologies (Catoire et al., 2003).
Novel Polymerization Methods
The polymerization of dienes, such as isoprene, using cobalt catalysts leads to the formation of polymers with unique structures like the equibinary, alternating cis-1,4/3,4 structure. These findings open new avenues for creating polymers with specific mechanical properties and applications in various industries (Ricci et al., 2009).
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13O2.C5H5.Fe/c1-11-6-8-13(15(17)10-11)14(16)9-7-12-4-2-3-5-12;1-2-4-5-3-1;/h2-10,17H,1H3;1-5H;/q2*-1;+2/b9-7+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZHGDRFFUVDBY-OJYIHNBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C[CH-]2)O.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C[CH-]2)O.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FeO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)
![2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2534905.png)
![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)


![2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2534912.png)

![N-(3-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2534914.png)
![(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2534919.png)
![N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2534920.png)
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)


